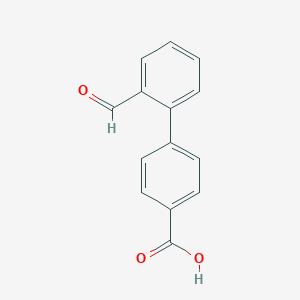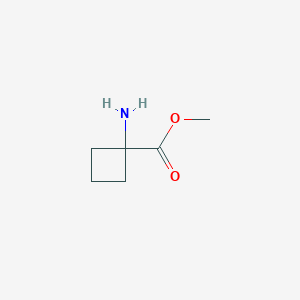
1-Amino-cyclobutanecarboxylic acid methyl ester
Übersicht
Beschreibung
1-Amino-cyclobutanecarboxylic acid methyl ester is a unique chemical provided to early discovery researchers . It has a molecular weight of 129.16 .
Molecular Structure Analysis
The molecular structure of 1-Amino-cyclobutanecarboxylic acid methyl ester can be represented by the SMILES stringCOC(=O)C1(N)CCC1 and the InChI string 1S/C6H11NO2/c1-9-5(8)6(7)3-2-4-6/h2-4,7H2,1H3 .
Wissenschaftliche Forschungsanwendungen
Plant Stress Hormones and Medicinal Chemistry
Jasmonic acid (JA) and its derivatives, including methyl esters like "1-Amino-cyclobutanecarboxylic acid methyl ester," have seen increasing interest in medicinal chemistry due to their roles as plant stress hormones. JA and its volatile methyl ester (MJ) are lipid-derived compounds with ubiquity in the plant kingdom. Their synthesis, usage, and biological activities cover a spectrum from drug and prodrug developments to their intrinsic properties in plants. This highlights a potential area for "1-Amino-cyclobutanecarboxylic acid methyl ester" in drug and nutraceutical development, given its structural similarity to these compounds (Ghasemi Pirbalouti, Sajjadi, & Parang, 2014).
Biopolymer Modification
Research into the modification of xylan, a biopolymer, into ethers and esters demonstrates the versatility of ester compounds in creating materials with specific properties. This involves chemical reactions that produce derivatives with varied functional groups, substitution patterns, and degrees of substitution. Given the structural features of "1-Amino-cyclobutanecarboxylic acid methyl ester," it may offer similar potential in biopolymer modification, providing a pathway to new materials with tailored properties (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).
Lactic Acid Derivatives and Green Chemistry
The transformation of lactic acid into various chemicals via biotechnological routes underscores the importance of ester derivatives in green chemistry. Lactic acid, a key hydroxycarboxylic acid from biomass, can be converted into valuable chemicals such as pyruvic acid, acrylic acid, and lactate esters. This illustrates the potential of "1-Amino-cyclobutanecarboxylic acid methyl ester" in serving as a precursor or intermediate in the synthesis of environmentally friendly chemicals (Gao, Ma, & Xu, 2011).
Safety and Hazards
Safety data sheets indicate that in case of inhalation, skin contact, eye contact, or ingestion, appropriate measures should be taken including moving the victim to fresh air, washing off with soap and water, rinsing with pure water, and not inducing vomiting . Suitable extinguishing media for fires include dry chemical, carbon dioxide, or alcohol-resistant foam .
Wirkmechanismus
Target of Action
The primary target of 1-Amino-cyclobutanecarboxylic acid methyl ester is the NMDA receptor , specifically at the glycine site, NR1 . The NMDA receptor is a glutamate receptor and ion channel protein found in nerve cells. It plays a key role in synaptic plasticity and memory function.
Mode of Action
1-Amino-cyclobutanecarboxylic acid methyl ester acts as a partial agonist at the glycine site of the NMDA receptor An agonist is a substance that initiates a physiological response when combined with a receptor
Pharmacokinetics
It’s worth noting that the compound is slightly soluble in water , which could influence its absorption and distribution in the body
Eigenschaften
IUPAC Name |
methyl 1-aminocyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-9-5(8)6(7)3-2-4-6/h2-4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGXOPTPGZBLQAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363590 | |
| Record name | Methyl 1-aminocyclobutane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-aminocyclobutanecarboxylate | |
CAS RN |
215597-35-6 | |
| Record name | Methyl 1-aminocyclobutane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


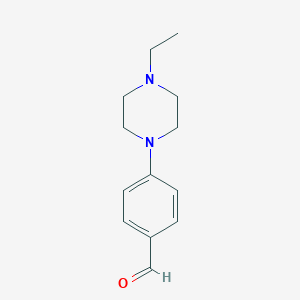
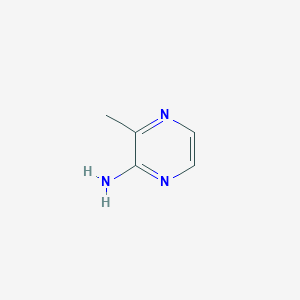
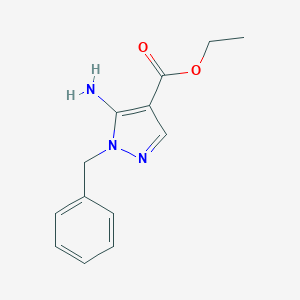



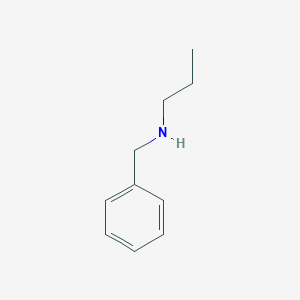

![1H-1,4-Benzodiazepine-1-acetic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,3-dihydro-2-oxo-5-phenyl-](/img/structure/B112252.png)


